molecular formula C36H47N3O7S B607241 N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate CAS No. 685886-34-4

N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate

Cat. No. B607241
CAS RN: 685886-34-4
M. Wt: 665.85
InChI Key: NOWKXPVUFWKFHF-UHFFFAOYSA-N
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Description

E2508 is a selective corticotropin-releasing factor 1 receptor antagonist. E2508 has the potential to be an effective therapy for the treatment of irritable bowel syndrome with a lower risk of adverse events such as constipation compared with the current clinically used 5-HT3 receptor antagonist.

Scientific Research Applications

Selective Corticotropin-Releasing Factor 1 Receptor Antagonist E2508

The compound N-Cyclopropylmethyl-7-(2,6-dimethoxy-4-methoxymethylphenyl)-2-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine tosylate (E2508) has been investigated for its potential in treating irritable bowel syndrome. As a selective corticotropin-releasing factor 1 receptor antagonist, E2508 shows promising therapeutic effects in reducing stress-induced defecation and visceral pain in rat models, suggesting its potential application in managing symptoms related to irritable bowel syndrome (Taguchi et al., 2017).

Antitumor and Antioxidant Activities of Benzothiophenes

Another study explores the synthesis of cyanoacetamide derivatives and their potential antitumor and antioxidant activities. Although not directly mentioning N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate, this research highlights the significance of such chemical structures in developing potential therapeutic agents (Bialy & Gouda, 2011).

Synthesis of Pyrazolo[1,5-a]pyrimidines

In the field of chemical synthesis, the creation of novel pyrazolo[1,5-a]pyrimidines, which are structurally related to the compound , has been explored. These synthetic pathways are crucial for the development of new chemicals that can be used in various scientific research applications (El-Essawy, 2010).

Design and Synthesis of CRF1 Receptor Antagonists

Research has also been conducted on the design and synthesis of novel pyrazolo[5,1-b]thiazole derivatives as corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds, related to N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate, show potential in treating stress-related disorders (Takahashi et al., 2012).

properties

CAS RN

685886-34-4

Product Name

N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate

Molecular Formula

C36H47N3O7S

Molecular Weight

665.85

IUPAC Name

N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C29H39N3O4.C7H8O3S/c1-5-23-29(31(17-20-9-10-20)18-21-11-13-36-14-12-21)25-8-6-7-24(32(25)30-23)28-26(34-3)15-22(19-33-2)16-27(28)35-4;1-6-2-4-7(5-3-6)11(8,9)10/h6-8,15-16,20-21H,5,9-14,17-19H2,1-4H3;2-5H,1H3,(H,8,9,10)

InChI Key

NOWKXPVUFWKFHF-UHFFFAOYSA-N

SMILES

CCC1=NN2C(=C1N(CC3CC3)CC4CCOCC4)C=CC=C2C5=C(C=C(C=C5OC)COC)OC.CC1=CC=C(C=C1)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

E2508;  E-2508;  E 2508; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate

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